

# Comparative docking studies of 1H-pyrazol-1-ol with target proteins

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## Compound of Interest

Compound Name: 1H-pyrazol-1-ol

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A comparative analysis of the molecular interactions between 1H-pyrazole derivatives and key protein targets offers valuable insights for drug discovery and development. This guide provides an objective comparison of the binding affinities of various 1H-pyrazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), based on molecular docking studies.

## Comparative Docking Analysis

Molecular docking simulations reveal that 1H-pyrazole derivatives exhibit potential inhibitory activity against all three protein targets. The binding energies, which indicate the strength of the interaction, vary depending on the specific substitutions on the pyrazole core.

A study by Chandra et al. investigated a series of 1H-pyrazole derivatives and their interactions with VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO). The results showed that these compounds docked deep within the binding pockets of the proteins, forming stable complexes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Comparative Docking Scores of 1H-Pyrazole Derivatives

| Target Protein | PDB ID | Ligand        | Binding Energy (kJ/mol) |
|----------------|--------|---------------|-------------------------|
| VEGFR-2        | 2QU5   | Derivative 1b | -10.09                  |
| Derivative 1e  | -9.64  |               |                         |
| Aurora A       | 2W1G   | Derivative 1d | -8.57                   |
| CDK2           | 2VTO   | Derivative 2b | -10.35                  |

Data sourced from Chandra et al. (2014).[\[1\]](#)[\[2\]](#)[\[3\]](#)

The data indicates that derivative 2b shows the strongest interaction with CDK2, while derivative 1b binds most effectively to VEGFR-2. Derivative 1d displays a notable binding affinity for Aurora A.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The following methodologies were employed in the comparative docking studies:

### Protein and Ligand Preparation:

- The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank.[\[1\]](#)
- Water molecules and co-crystallized ligands were removed from the protein structures.
- Polar hydrogen atoms were added to the macromolecules.
- The active site pockets for docking were identified using PDBsum.[\[1\]](#)
- The structures of the 1H-pyrazole derivatives were drawn using ChemDraw and optimized.

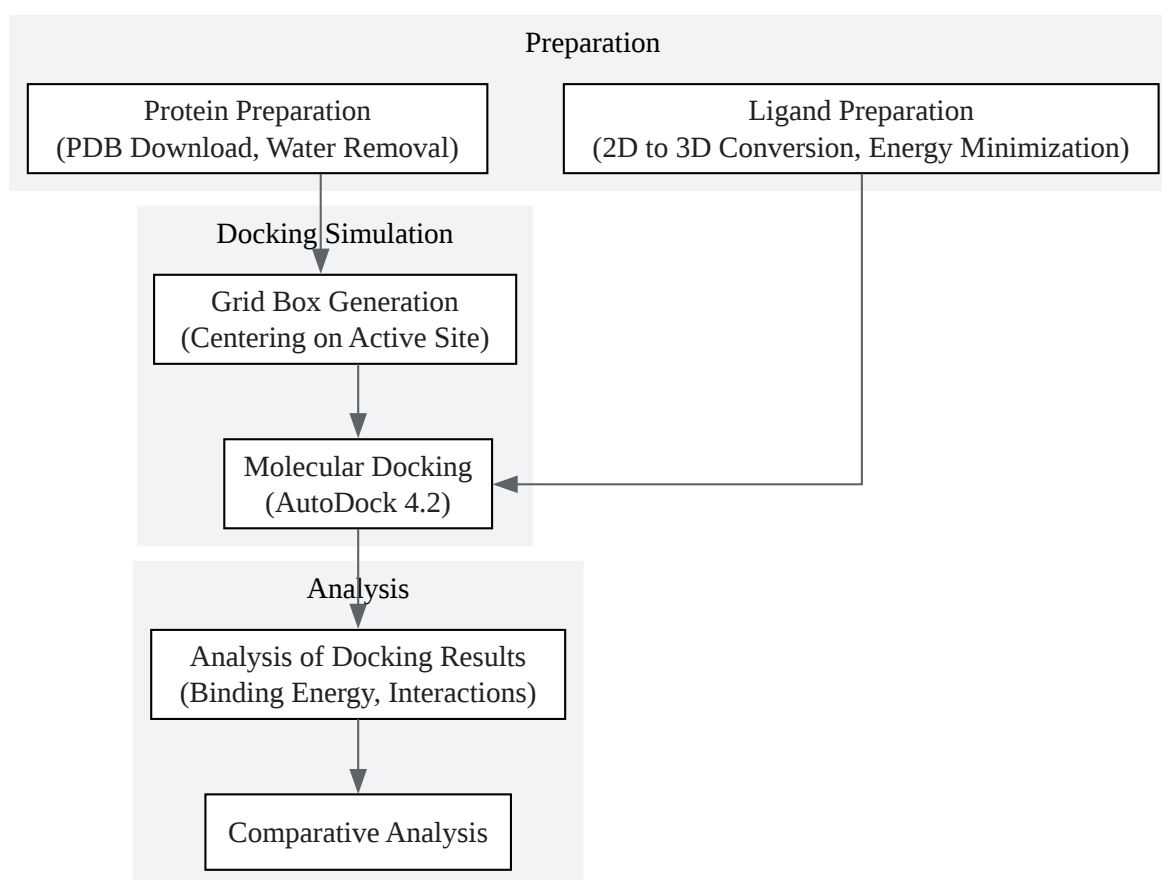
### Molecular Docking Simulation:

- Docking was performed using AutoDock 4.2.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- A flexible ligand docking approach was utilized.

- The Lamarckian genetic algorithm was employed for conformational searching.
- The grid box was centered on the active site of each protein.

## Experimental Workflow

The general workflow for the comparative docking study is illustrated below.



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Caption: A flowchart of the in-silico molecular docking process.

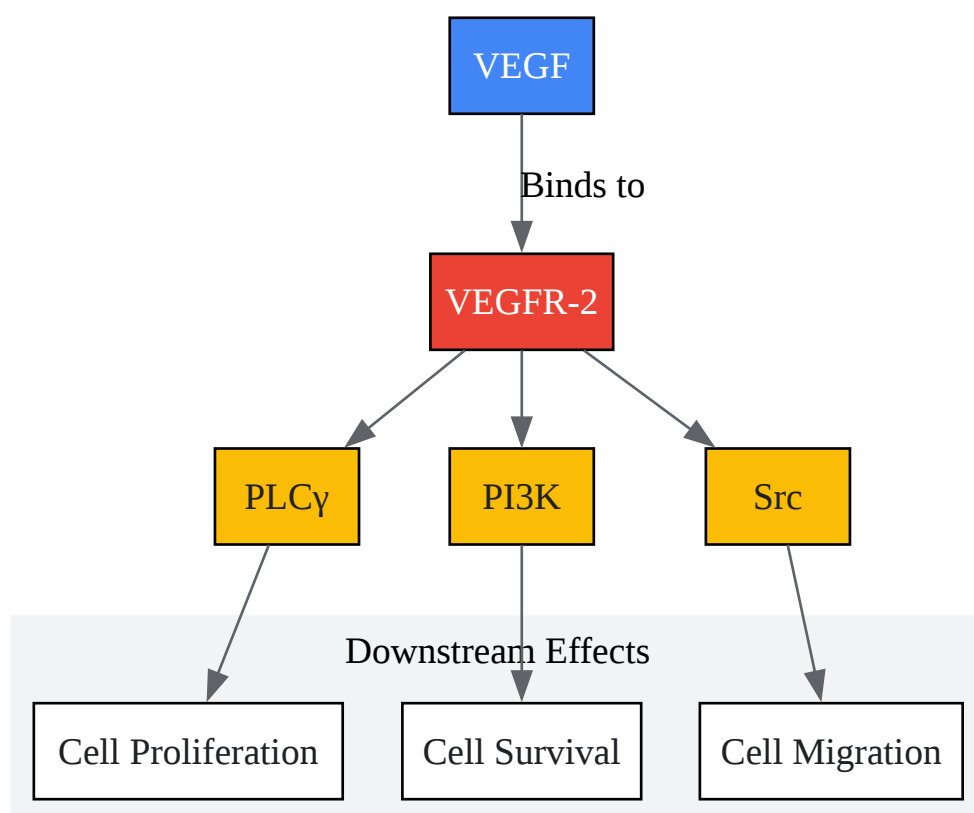
## Signaling Pathways of Target Proteins

Understanding the biological context of the target proteins is crucial. The following diagrams illustrate the signaling pathways in which VEGFR-2, Aurora A, and CDK2 are involved.

### VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels. Its activation triggers multiple downstream pathways that promote cell proliferation, migration, and survival.

[4][5][6][7][8]

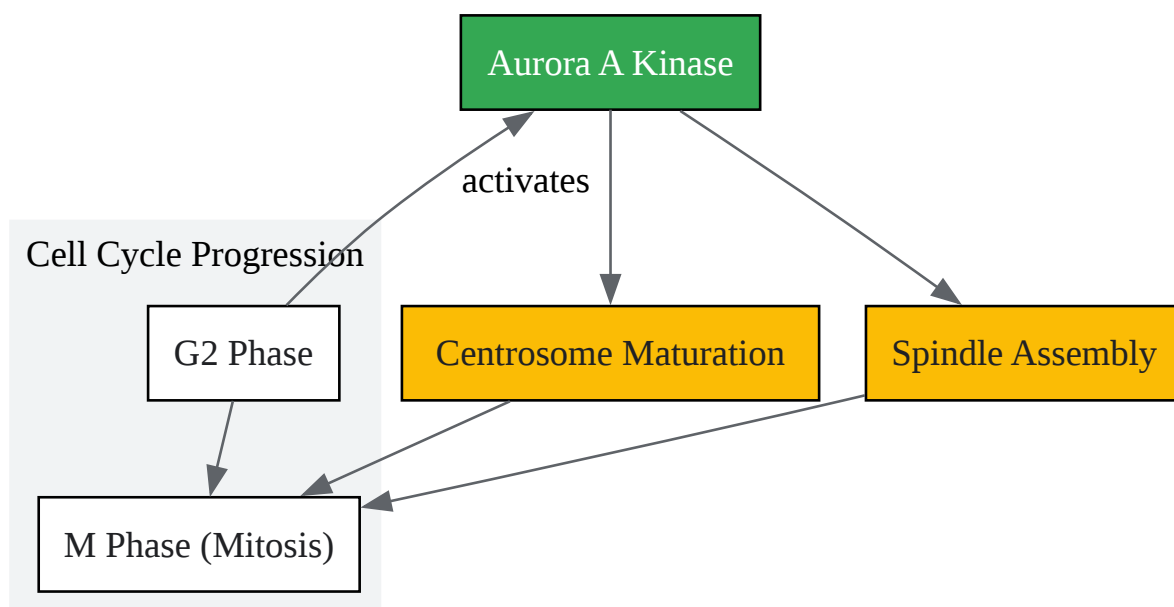


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Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.

### Aurora A Kinase Signaling Pathway

Aurora A kinase is a crucial regulator of mitosis, particularly in centrosome maturation and spindle assembly.[9][10][11][12][13] Its dysregulation is often linked to cancer.[10]

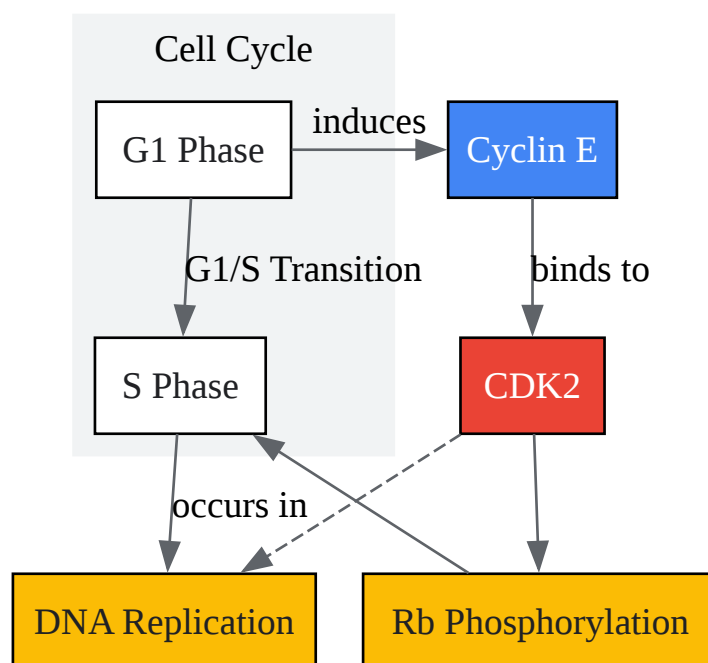


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Caption: Role of Aurora A kinase in the G2/M transition of the cell cycle.

## CDK2 Signaling Pathway

CDK2, in complex with cyclins E and A, plays a vital role in the regulation of the cell cycle, specifically at the G1/S transition and during S phase.[14][15][16][17][18]



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